"physicochemical properties of 4-Hydroxyquinoline-6-carboxylic acid"
"physicochemical properties of 4-Hydroxyquinoline-6-carboxylic acid"
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxyquinoline-6-carboxylic Acid
Foreword: A Molecule of Potential
In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone of innovation. Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities from antimalarial to anticancer.[1][2] 4-Hydroxyquinoline-6-carboxylic acid (CAS No. 1065092-81-0) emerges as a compound of significant interest within this class.[3] As a bifunctional molecule, possessing both a hydrogen-bond-donating hydroxyl group and an ionizable carboxylic acid, its physicochemical properties are complex and pivotal to its behavior in biological systems. Understanding these properties is not merely an academic exercise; it is the foundational step in unlocking its therapeutic potential, guiding formulation, predicting absorption and distribution, and informing rational drug design.
This guide provides a comprehensive exploration of the key physicochemical attributes of 4-Hydroxyquinoline-6-carboxylic acid. We will move beyond theoretical values to detail the robust, validated experimental methodologies required to characterize this molecule, offering researchers a practical framework for their own investigations.
Molecular Structure and Inherent Chemical Behavior
A molecule's identity is encoded in its structure. For 4-Hydroxyquinoline-6-carboxylic acid, this structure dictates its reactivity, solubility, and interactions with biological targets.
Chemical Identity:
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IUPAC Name: 4-hydroxyquinoline-6-carboxylic acid
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Molecular Formula: C₁₀H₇NO₃[3]
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Canonical SMILES: C1=CC2=C(C=C1C(=O)O)C(=O)C=CN2[3]
A critical feature of the 4-hydroxyquinoline core is its existence in a tautomeric equilibrium between the enol (4-hydroxy) form and the keto (4-quinolone) form.[5] This equilibrium is fundamental to its electronic properties and hydrogen-bonding capabilities.
Caption: Tautomeric equilibrium of the 4-hydroxyquinoline core.
Ionization Behavior (pKa)
The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for any ionizable drug candidate. It governs the charge state of the molecule at a given pH, which in turn dictates its solubility, membrane permeability, and receptor binding. 4-Hydroxyquinoline-6-carboxylic acid is an amphoteric molecule with two primary ionizable centers: the carboxylic acid group and the quinoline nitrogen/hydroxyl group.
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The carboxylic acid is acidic and will be deprotonated (negatively charged) at physiological pH.
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The quinoline nitrogen is basic and can be protonated (positively charged) in acidic conditions.
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The 4-hydroxyl group is weakly acidic and will be deprotonated at higher pH values.
A predicted pKa value for this compound is approximately 3.17, likely corresponding to the carboxylic acid function.[3] However, experimental verification is essential.
Experimental Protocol: Potentiometric pKa Determination
This method provides a reliable determination of dissociation constants by monitoring pH changes during titration with a strong acid or base.
Principle: A solution of the compound is titrated, and the pH is measured after each addition of titrant. The pKa is the pH at which the functional group is 50% ionized, identifiable as the midpoint of a plateau in the titration curve.
Step-by-Step Methodology:
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Preparation: Prepare a 0.5 M solution of the compound in a suitable co-solvent system (e.g., water/methanol) to ensure solubility.
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Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
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Titration (Acidic pKa): Titrate the solution with a standardized solution of 0.1 M NaOH. Record the pH value after each incremental addition of the base.
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Titration (Basic pKa): In a separate experiment, titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of the basic quinoline nitrogen.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points on the resulting curve.
Caption: Workflow for experimental pKa determination.
Solubility
Aqueous solubility is a prerequisite for absorption and distribution. For ionizable compounds like 4-Hydroxyquinoline-6-carboxylic acid, solubility is intrinsically linked to pH.
Principle: The solubility will be lowest near the isoelectric point (where the net charge is zero) and will increase significantly at pH values where the molecule is predominantly in its charged, salt form (either as a carboxylate anion or a protonated quinoline cation). The influence of pH and buffer concentration on the solubility of quinoline derivatives is a critical factor for both formulation and understanding its behavior in the gastrointestinal tract.[1]
Experimental Protocol: pH-Dependent Solubility Profile (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) is the gold-standard technique for determining aqueous solubility.
Step-by-Step Methodology:
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Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
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Sample Preparation: Add an excess amount of solid 4-Hydroxyquinoline-6-carboxylic acid to vials containing each buffer. This ensures that a saturated solution is formed.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
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Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer solution.
Melting Point
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. A sharp melting point range (typically 0.5-1.0°C) is indicative of a high-purity crystalline solid, whereas impurities will depress and broaden the melting range.[6]
Experimental Protocol: Capillary Melting Point Determination
This is a common and effective method for determining the melting point of a solid organic compound.[7][8]
Step-by-Step Methodology:
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Sample Preparation: Finely powder a small amount of the dry compound.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm height) of the material.[9]
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Packing: Compact the sample at the bottom of the sealed tube by tapping or dropping it through a long glass tube.[8]
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Measurement:
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Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[7][8]
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and providing insights into its electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group. A broad singlet corresponding to the carboxylic acid proton and another for the hydroxyl proton should be observable, though their positions can vary and they may exchange with deuterium in solvents like D₂O.
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¹³C NMR: The carbon spectrum will show 10 distinct signals corresponding to the carbons of the quinoline core and the carboxyl group. The carbonyl carbon of the carboxylic acid and the carbon bearing the hydroxyl group will appear at characteristic downfield shifts.
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups present. Expected characteristic absorption bands include:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
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O-H Stretch (Phenolic): A moderate band around 3400-3200 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp band around 1725-1700 cm⁻¹.
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C=O Stretch (Keto Tautomer): A strong band around 1660 cm⁻¹.
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C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1600-1450 cm⁻¹ region.
UV-Visible Spectroscopy
The extended π-system of the quinoline ring acts as a chromophore, absorbing UV light. The λ_max (wavelength of maximum absorbance) is sensitive to the electronic structure. The UV spectrum is expected to change significantly with pH as the molecule ionizes, altering the conjugation of the chromophore. This pH-dependent shift can be leveraged as an alternative method for pKa determination.[10][11]
Summary of Physicochemical Properties
| Property | Predicted/Expected Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₇NO₃ | Defines molecular mass and elemental composition. |
| Molecular Weight | 189.17 g/mol | Influences diffusion and transport properties. |
| pKa₁ (Carboxylic Acid) | ~3.17 (Predicted)[3] | Governs charge and solubility in the stomach and intestine. |
| pKa₂ (Quinoline N) | ~4-5 (Expected) | Influences charge in acidic environments. |
| Aqueous Solubility | Highly pH-dependent | Critical for dissolution, absorption, and bioavailability. |
| Melting Point | To be determined | Indicator of purity, stability, and lattice energy. |
| Appearance | Expected to be a solid | Important for handling and formulation. |
Conclusion
4-Hydroxyquinoline-6-carboxylic acid is a molecule defined by its dual functionality and the resulting complex interplay of its physicochemical properties. Its tautomerism, multiple ionization states, and pH-dependent solubility are not merely data points but critical determinants of its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for researchers to thoroughly characterize this and similar novel chemical entities. A comprehensive understanding of these foundational properties is the essential first step on the path from a promising molecular scaffold to a viable drug candidate.
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